N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide
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Overview
Description
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The structure of this compound includes an imidazo[1,2-a]pyridine ring fused with a pyridine-3-sulfonamide group, making it a valuable scaffold for drug development.
Mechanism of Action
Target of Action
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide is a compound that has shown promising and diverse bioactivity Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators .
Mode of Action
Given its classification as an imidazo[1,2-a]pyridine, it may interact with its targets (such as cdks, calcium channels, or gaba a receptors) to inhibit or modulate their activity .
Biochemical Pathways
As an imidazo[1,2-a]pyridine, it may impact pathways related to cell cycle regulation (via cdk inhibition), calcium signaling (via calcium channel blocking), and neurotransmission (via gaba a receptor modulation) .
Result of Action
Based on its classification as an imidazo[1,2-a]pyridine, it may induce changes at the molecular and cellular level consistent with the inhibition of cdks, blocking of calcium channels, or modulation of gaba a receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide typically involves multistep reactions. One common method includes the condensation of imidazo[1,2-a]pyridine with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with similar pharmacological properties.
Pyridine-3-sulfonamide: Another related compound with sulfonamide functionality.
Uniqueness
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide is unique due to its combined imidazo[1,2-a]pyridine and pyridine-3-sulfonamide structure. This combination enhances its pharmacological activity and makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-2-18(22(20,21)14-6-5-8-16-11-14)12-13-10-17-15-7-3-4-9-19(13)15/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVXVUKECJINQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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